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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methylpyridine

Cat. No.: B577428

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 3-Bromo-5-fluoro-2-methylpyridine (CAS No. 1211542-29-8). Due to the limited
availability of public experimental spectra for this specific isomer, this document presents
predicted spectroscopic data based on established principles of nuclear magnetic resonance
(NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed,
generalized experimental protocols for obtaining such data are also provided to guide
researchers in their analytical workflows.

Chemical Structure and Properties
o |[UPAC Name: 3-Bromo-5-fluoro-2-methylpyridine

e Molecular Formula: CeHsBrFN

e Molecular Weight: 190.01 g/mol [1][2]

o CAS Number: 1211542-29-8

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-Bromo-5-fluoro-2-
methylpyridine. These predictions are based on the analysis of its chemical structure and
general spectroscopic principles observed in similar pyridine derivatives.

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

~8.15 d ~2.5 1H H-6

~7.40 d ~8.5 1H H-4

~2.50 S - 3H -CHs

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise
from a small four-bond coupling to the fluorine atom (*JHF). The doublet for H-4 is due to a
three-bond coupling to the fluorine atom (3JHF).

. i 13

Chemical Shift (o, ppm) Assignment
~159 (d, J = 240 Hz) C-5

~148 (d, J = 2 Hz) C-2

~145 (d, J = 10 Hz) C-6

~125 (d, J = 25 Hz) C-4

~110 (d, J = 5 Hz) c-3

~23 -CHs

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, C-5, and C-6 are expected
to show coupling with the fluorine atom, resulting in doublets with characteristic coupling
constants.
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Table 3: Predicted Mass Spectrometry Data (Electron

lonization - El)
m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak,

191/189 High showing bromine isotope
pattern)

110 Moderate [M - Br]*

83 Moderate [M - Br - HCNJ*

Note: The presence of bromine will result in a characteristic M/M+2 isotope pattern with
approximately equal intensity.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~12) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch (-CHs)
C=C and C=N stretching in the
1600-1450 Strong o
aromatic ring
1250-1150 Strong C-F stretch
1100-1000 Strong C-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.
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Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-fluoro-2-
methylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

[e]

Place the NMR tube in the spectrometer's probe.

o

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

[¢]

Acquire the *H NMR spectrum using a standard pulse program.

[¢]

Acquire the 13C NMR spectrum using a proton-decoupled pulse program.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (El) source.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe for solid samples or a gas chromatograph for liquids.

 |onization: Bombard the sample with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and record the mass spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

o Sample Preparation (KBr Pellet Method):
o Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.
o Grind the mixture to a fine powder.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Record the spectrum of the sample. The instrument software will automatically ratio the
sample spectrum to the background spectrum to produce the final infrared spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small
molecule like 3-Bromo-5-fluoro-2-methylpyridine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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